1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane is a fluorinated organic compound with the molecular formula C₉H₆F₁₃I. This compound is characterized by its high fluorine content and the presence of an iodine atom, making it a unique molecule in the realm of organofluorine chemistry .
Vorbereitungsmethoden
One common method includes the addition of iodine monofluoride to hexafluoropropene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions vary.
Addition Reactions: The fluorinated double bonds can undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include iodine monofluoride, hydrogen fluoride, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various molecular pathways, although specific details depend on the context of its application. For instance, in radiolabeling, the iodine atom can be used to track the compound’s distribution in biological systems .
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane is unique due to its high fluorine content and the presence of an iodine atom. Similar compounds include:
1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octanedione: Another fluorinated compound with different structural features.
Heptafluoro-2-iodopropane: Shares the iodine and fluorine characteristics but differs in molecular structure.
Eigenschaften
CAS-Nummer |
922523-99-7 |
---|---|
Molekularformel |
C9H6F13I |
Molekulargewicht |
488.03 g/mol |
IUPAC-Name |
1,1,1,2,7,7,7-heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane |
InChI |
InChI=1S/C9H6F13I/c10-5(8(17,18)19,9(20,21)22)2-3(6(11,12)13)1-4(23)7(14,15)16/h3-4H,1-2H2 |
InChI-Schlüssel |
KXJJEMYFZPHHRL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.